molecular formula C18H15N3O3S B2646556 N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049410-48-1

N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No. B2646556
CAS RN: 1049410-48-1
M. Wt: 353.4
InChI Key: NMCIJHKFUSDUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” are not specified in the available resources. Such properties would typically include melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antiprotozoal Applications

Research on related imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents. Compounds in this category have demonstrated strong DNA affinities and excellent activity in the trypanosomal mouse model, suggesting their utility in treating diseases caused by protozoan parasites (Ismail et al., 2004).

Antimicrobial and Anti-Tuberculosis Applications

A study on novel 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles reported potent inhibitory activity towards M. tuberculosis, comparable to standard drugs like Pyrazinamide and Streptomycin. This work emphasizes the role of such compounds in developing new anti-tuberculosis therapies targeting sterol 14α-demethylase (CYP51) (Anusha et al., 2015). Additional research into pyrazole and imidazole derivatives synthesized via the Mannich base method has shown antimicrobial activity, underscoring the broad-spectrum potential of these compounds (Idhayadhulla et al., 2012).

Anticancer Applications

Investigations into N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor (EGFR) inhibitors have demonstrated potent anticancer activities against various cancer cell lines, including lung adenocarcinoma, cervical cancer, and colorectal cancer. This suggests their potential as novel anticancer agents targeting EGFR, with certain compounds exhibiting minimal toxicity against normal cells (Lan et al., 2017).

properties

IUPAC Name

N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-23-13-6-4-12(5-7-13)15-10-21-16(11-25-18(21)20-15)17(22)19-9-14-3-2-8-24-14/h2-8,10-11H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCIJHKFUSDUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide

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